molecular formula C20H20ClFN2O3 B3017357 Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1234880-92-2

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate

Cat. No. B3017357
CAS RN: 1234880-92-2
M. Wt: 390.84
InChI Key: VAKPHFPMBGBDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate is complex, featuring a benzene ring bound to a piperidine ring . This structure is similar to that of 4-Phenylpiperidine , a base structure for a variety of opioids .

Scientific Research Applications

Anticancer Properties

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate exhibits potential as an anticancer agent. Researchers have explored its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s structural features may interact with key cellular pathways, making it a promising candidate for further investigation in cancer therapy .

Fungicidal Activity

Studies have suggested that derivatives of piperidine compounds, including Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate, possess fungicidal properties. These compounds could be effective against fungal pathogens, such as Sclerotinia sclerotiorum, a notorious plant pathogen causing white mold disease. Further research is needed to optimize their efficacy and safety .

Anti-HIV Potential

Indole derivatives, which share structural similarities with our compound, have been investigated for their anti-HIV activity. Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate might interact with viral enzymes or receptors, potentially inhibiting HIV replication. Molecular docking studies could shed light on its mode of action .

Dual Kinase Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar in structure to our compound, were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play crucial roles in cancer progression. Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate may exhibit similar dual kinase inhibition properties .

Antibacterial Potential

Piperidine derivatives have been explored for their antibacterial activity. While specific studies on our compound are limited, its structural features suggest it could interfere with bacterial cell membranes or essential enzymes. Investigating its antibacterial spectrum and mechanism of action would be valuable .

Safety and Hazards

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate and similar compounds are used in the manufacture of synthetic opioids, which have been linked to significant health risks . Fentanyl, for example, is a major contributing drug to the opioid crisis in North America .

Future Directions

Given the role of Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate and similar compounds in the synthesis of synthetic opioids, future research may focus on developing safer alternatives or improving the safety and efficacy of these compounds . The international control of precursors used in illicit fentanyl manufacture could also impact future directions .

properties

IUPAC Name

phenyl 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3/c21-16-7-4-8-17(22)18(16)19(25)23-13-14-9-11-24(12-10-14)20(26)27-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKPHFPMBGBDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate

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